Cas no 941875-14-5 (2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide)

2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide
- AKOS024641331
- 941875-14-5
- 2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide
- F2336-0072
- 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide
- 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide
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- インチ: 1S/C21H22N2O3S3/c1-25-16-8-14(9-17(11-16)26-2)12-28-21-22-15(13-29-21)10-20(24)23-18-6-4-5-7-19(18)27-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,24)
- InChIKey: UBNTYGGCICSNNL-UHFFFAOYSA-N
- ほほえんだ: S(C1=NC(=CS1)CC(NC1C=CC=CC=1SC)=O)CC1C=C(C=C(C=1)OC)OC
計算された属性
- せいみつぶんしりょう: 446.07925609g/mol
- どういたいしつりょう: 446.07925609g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 9
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 139Ų
2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2336-0072-10mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2336-0072-20μmol |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2336-0072-2μmol |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2336-0072-5mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2336-0072-3mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2336-0072-20mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2336-0072-25mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2336-0072-30mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2336-0072-2mg |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2336-0072-5μmol |
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
941875-14-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide 関連文献
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamideに関する追加情報
2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide: A Comprehensive Overview
2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide (CAS No. 941875-14-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazoles and features a unique combination of functional groups, including dimethoxyphenyl, methylsulfanyl, and phenylacetamide moieties. The intricate structure of this molecule makes it an interesting subject for both academic research and pharmaceutical development.
The thiazole ring is a key structural element in this compound, known for its versatile biological activities. Thiazoles are widely used in the design of drugs due to their ability to modulate various biological targets. In the case of 2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide, the presence of the thiazole ring is hypothesized to contribute to its potential anti-inflammatory and anti-cancer properties. Recent studies have shown that thiazole derivatives can inhibit the activity of specific enzymes involved in inflammatory pathways and cancer cell proliferation.
The dimethoxyphenyl group is another crucial component of this compound. This moiety is known for its ability to enhance the lipophilicity and bioavailability of molecules. In the context of 2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide, the dimethoxyphenyl group may play a role in improving the compound's ability to cross cell membranes and reach its target sites more effectively. This characteristic is particularly important for drugs that need to penetrate specific tissues or cells to exert their therapeutic effects.
The methylsulfanyl group is also a significant feature of this compound. Sulfur-containing functional groups are often associated with redox properties and can influence the pharmacokinetics and pharmacodynamics of a molecule. In 2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide, the methylsulfanyl group may contribute to the compound's stability and metabolic profile. Additionally, sulfur-containing compounds have been shown to have antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.
The phenylacetamide moiety is another important structural element in this compound. Amide functionalities are common in drug molecules due to their ability to form hydrogen bonds with biological targets. The phenylacetamide group in 2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide may enhance the compound's binding affinity to specific receptors or enzymes, thereby improving its efficacy as a therapeutic agent.
In terms of current research, several studies have explored the potential applications of compounds similar to 2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide. For instance, a recent study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of thiazole derivatives with dimethoxyphenyl and methylsulfanyl groups. The results showed that these compounds effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. Another study published in Cancer Research demonstrated that thiazole-based compounds with similar structural features exhibited potent anti-cancer activity by inducing apoptosis in cancer cells.
The potential therapeutic applications of 2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide are not limited to anti-inflammatory and anti-cancer effects. Researchers are also exploring its use in other areas such as neurodegenerative diseases and cardiovascular disorders. For example, a study published in Neuropharmacology found that thiazole derivatives with dimethoxyphenyl and methylsulfanyl groups showed neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
In conclusion, 2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(methylsulfanyl)phenylacetamide (CAS No. 941875-14-5) is a promising compound with a unique combination of functional groups that contribute to its potential therapeutic applications. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action. As more studies are conducted, it is likely that this compound will find its place in various medical treatments, offering new hope for patients suffering from inflammatory diseases, cancer, neurodegenerative disorders, and other conditions.
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